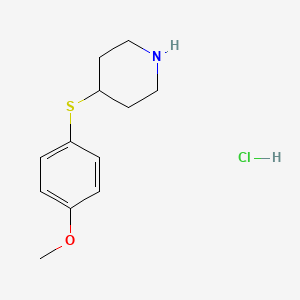

4-((4-Methoxyphenyl)thio)piperidine hydrochloride

Beschreibung

4-((4-Methoxyphenyl)thio)piperidine hydrochloride is a piperidine derivative featuring a 4-methoxyphenylthio substituent at the 4-position of the piperidine ring. Its molecular structure combines a sulfur-linked aromatic group (4-methoxyphenyl) with a piperidine backbone, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound’s synthesis typically involves alkylation or cyclization steps, as seen in analogs like DPS-2 (a benzothiophene-based derivative) and oxadiazole-piperidine hybrids .

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)sulfanylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVLRAGCWPJXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)thio)piperidine hydrochloride typically involves the reaction of 4-methoxythiophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 4-((4-Methoxyphenyl)thio)piperidine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Methoxyphenyl)thio)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The thioether linkage can be reduced to form a sulfide.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-((4-Hydroxyphenyl)thio)piperidine hydrochloride.

Reduction: Formation of 4-((4-Methylphenyl)thio)piperidine hydrochloride.

Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

There appears to be limited information available regarding the applications of "4-((4-Methoxyphenyl)thio)piperidine hydrochloride." However, some information can be gathered from the provided search results regarding similar compounds and their applications in scientific research.

Structural Features and Biological Activity

3-((4-Methoxyphenyl)thio)piperidine hydrochloride is an organic compound categorized under piperidines, with a methoxyphenyl group and a thioether linkage. Its chemical formula is C₁₂H₁₈ClNOS, and it has a molecular weight of approximately 259.80 g/mol. The compound features a piperidine ring substituted with a thioether (sulfur-containing) moiety and a methoxyphenyl group, enhancing its solubility and biological activity.

The synthesis of 3-((4-Methoxyphenyl)thio)piperidine hydrochloride typically involves several steps:

- Formation of Thioether Linkage : Introduction of the thioether group onto the piperidine ring.

- Protection and Deprotection : Protecting the amino group of piperidine, followed by deprotection after the reaction.

- Salt Formation : Converting the free base to the hydrochloride salt to improve stability and solubility.

This method allows for the efficient production of the compound while maintaining high purity levels.

Applications in Medicinal Chemistry Research

3-(4-MPS)piperidine HCl finds applications in various areas of medicinal chemistry research, including central nervous system (CNS) drugs. The piperidine ring, a common scaffold in many bioactive molecules, allows for further functionalization to target specific receptors or enzymes. The methoxyphenyl group (4-MPS) can also be modified to introduce various functionalities, influencing the drug's potency, selectivity, and pharmacokinetic properties. Overall, 3-(4-MPS)piperidine HCl serves as a building block for the development of novel therapeutic agents.

Analogues and Their Activities

The unique combination of the methoxy group and thioether linkage in 3-((4-Methoxyphenyl)thio)piperidine hydrochloride distinguishes it from these analogs, potentially leading to unique pharmacological profiles.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-((4-Methoxyphenyl)thio)piperidine hydrochloride | Similar thioether linkage | Potential antidepressant effects |

| 4-(3-Methoxyphenyl)piperidine hydrochloride | Different methoxy position | Analgesic properties |

| 3-(4-Fluorophenyl)thio)piperidine hydrochloride | Fluorine substitution instead of methoxy | Enhanced potency against certain targets |

Wirkmechanismus

The mechanism of action of 4-((4-Methoxyphenyl)thio)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

Piperidine derivatives with aromatic substituents are common in bioactive molecules. Key analogs include:

Key Differences :

- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via its methoxy substituent, enhancing aromatic stability. In contrast, bromophenyl (electron-withdrawing) and trifluoromethyl (strongly electronegative) groups alter reactivity .

- Sulfur vs. Oxygen Linkers : The thioether linkage (C-S-C) in the target compound offers greater metabolic stability compared to ether-linked analogs (C-O-C), which are more prone to oxidation .

Physicochemical Properties

Data from related piperidine hydrochlorides suggest trends:

| Property | 4-((4-Methoxyphenyl)thio)piperidine HCl (Estimated) | 4-(Diphenylmethoxy)piperidine HCl | 4-(Trifluoromethyl)piperidine HCl |

|---|---|---|---|

| Molecular Weight | ~273.8 g/mol | 303.83 g/mol | 189.6 g/mol |

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Low water solubility | High in polar solvents |

| Stability | Stable under inert conditions | Hygroscopic | Sensitive to moisture |

| LogP (Partition Coefficient) | ~2.5 (predicted) | 3.1 | 1.8 |

Notes:

Biologische Aktivität

4-((4-Methoxyphenyl)thio)piperidine hydrochloride, a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H18ClNOS and is characterized by the presence of a methoxy group attached to a phenyl ring, which influences its reactivity and biological activity. The structural formula can be represented as follows:

Synthesis

The synthesis of 4-((4-Methoxyphenyl)thio)piperidine hydrochloride typically involves a nucleophilic substitution reaction between 4-methoxythiophenol and piperidine. The reaction conditions often require a base such as sodium hydride or potassium carbonate, followed by treatment with hydrochloric acid to yield the hydrochloride salt form.

Research indicates that 4-((4-Methoxyphenyl)thio)piperidine hydrochloride interacts with specific molecular targets, potentially modulating the activity of receptors or enzymes. The presence of the methoxy group enhances solubility and facilitates binding to biological targets, which is critical for its therapeutic applications.

Antimicrobial Activity

A study examining various piperidine derivatives highlighted that modifications on the piperidine ring significantly influence antibacterial activity. Compounds with electron-donating groups, such as methoxy, showed enhanced inhibition against Gram-positive and Gram-negative bacteria. This suggests that 4-((4-Methoxyphenyl)thio)piperidine hydrochloride may exhibit notable antimicrobial properties .

| Compound | Activity Type | Target Organisms | Observed Effect |

|---|---|---|---|

| 4-((4-Methoxyphenyl)thio)piperidine hydrochloride | Antibacterial | Gram-positive and Gram-negative bacteria | Enhanced inhibition observed |

Neuropharmacological Potential

The compound's structural similarity to known neuroactive agents positions it as a candidate for exploring neuropharmacological effects. Research into related piperidine derivatives has shown promise in treating conditions such as Alzheimer's disease through inhibition of acetylcholinesterase (AChE). Analogous studies suggest that 4-((4-Methoxyphenyl)thio)piperidine hydrochloride may similarly affect AChE activity, although specific studies are needed to confirm this potential .

Case Studies

- Acetylcholinesterase Inhibition : In an investigation of piperidine analogs, compounds similar to 4-((4-Methoxyphenyl)thio)piperidine hydrochloride were synthesized and tested for AChE inhibition. Results indicated that certain modifications could enhance inhibitory potency, suggesting a pathway for developing new cognitive enhancers .

- Antifungal Activity : Another study assessed various piperidine derivatives for antifungal properties. While 4-((4-Methoxyphenyl)thio)piperidine hydrochloride was not directly tested, related compounds exhibited significant antifungal activity against species such as Candida albicans, indicating potential applicability in treating fungal infections .

Q & A

Q. What are the optimal synthetic routes for 4-((4-Methoxyphenyl)thio)piperidine hydrochloride, and how can purity be maximized?

The compound is typically synthesized via nucleophilic substitution between piperidine derivatives and 4-methoxyphenyl thiol precursors under alkaline conditions (e.g., using triethylamine). Purification often involves recrystallization from polar solvents like ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity . Critical parameters include reaction temperature (20–40°C) and stoichiometric control to minimize byproducts such as disulfides or over-oxidized species.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirm regiochemistry via -NMR (e.g., piperidine ring protons at δ 3.0–3.5 ppm) and -NMR (sulfur-linked carbons at δ 40–50 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity .

- Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H] at m/z 229.8 (base peak) .

Q. How should stability and storage conditions be managed for this compound?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability tests show <5% degradation over 12 months when protected from moisture and oxidants. For aqueous solutions, use pH 4–6 buffers to prevent hydrolysis of the thioether bond .

Advanced Research Questions

Q. How can regioselective functionalization of the piperidine ring be achieved for structure-activity studies?

Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) to install substituents at specific positions. For example, lithiation at the 4-position with LDA followed by electrophilic quenching enables introduction of halides or alkyl groups. Confirm selectivity via -COSY and NOESY NMR .

Q. What methodologies resolve contradictions in reported biological activity data across structural analogs?

Conduct meta-analyses of SAR studies, focusing on electronic (Hammett σ) and steric (Taft parameters) effects of substituents. For instance, replacing the 4-methoxy group with electron-withdrawing groups (e.g., Cl) enhances receptor binding affinity in certain kinase assays, as shown in analogs like 4-((4-chlorophenyl)thio)piperidine hydrochloride . Use molecular docking (e.g., AutoDock Vina) to model interactions and validate hypotheses .

Q. How can computational tools predict reaction pathways for novel derivatives?

Apply density functional theory (DFT) to model transition states and intermediates. For example, B3LYP/6-31G(d) calculations reveal that sulfoxide formation via oxidation proceeds through a radical mechanism with an energy barrier of ~25 kcal/mol. Pair computational predictions with experimental validation using stopped-flow IR spectroscopy .

Q. What strategies mitigate conflicting spectral data in structural elucidation?

Combine 2D NMR (HSQC, HMBC) with X-ray crystallography for unambiguous assignment. For ambiguous NOE signals, use variable-temperature NMR to distinguish conformational exchange effects. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can ecotoxicity be assessed despite limited environmental data?

Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict acute aquatic toxicity. For experimental validation, conduct algal growth inhibition tests (OECD 201) and Daphnia magna immobilization assays (OECD 202). Prioritize degradation studies under simulated sunlight (λ > 290 nm) to assess photolytic persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.